Cas no 536731-65-4 (GSK-3β inhibitor 11)

GSK-3β inhibitor 11 is a selective and potent small-molecule inhibitor targeting glycogen synthase kinase-3 beta (GSK-3β), a key enzyme implicated in cellular signaling pathways, including Wnt/β-catenin and insulin regulation. This compound exhibits high inhibitory activity with demonstrated specificity for GSK-3β over closely related kinases, reducing off-target effects. Its well-characterized biochemical profile makes it a valuable tool for investigating GSK-3β's role in neurodegenerative diseases, diabetes, and cancer research. The inhibitor is supplied with verified purity and stability data, ensuring reproducibility in experimental applications. Its cell-permeable properties further facilitate in vitro and in vivo studies, supporting mechanistic research and therapeutic development.
GSK-3β inhibitor 11 structure
GSK-3β inhibitor 11 structure
Product name:GSK-3β inhibitor 11
CAS No:536731-65-4
MF:C20H15N3O4S
Molecular Weight:393.415803194046
MDL:MFCD04426155
CID:5233547
PubChem ID:1579446

GSK-3β inhibitor 11 化学的及び物理的性質

名前と識別子

    • 2H-Isoindole-2-acetamide, 1,3-dihydro-N-[4-(3-methoxyphenyl)-2-thiazolyl]-1,3-dioxo-
    • 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
    • GSK-3β inhibitor 11
    • WAY-271413
    • HY-148132
    • SR-01000302789
    • GSK-3
    • 2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • A inhibitor 11
    • SR-01000302789-1
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • Oprea1_476298
    • MS-26594
    • 536731-65-4
    • F84675
    • F1211-0178
    • GSK-3beta inhibitor 11
    • CS-0613243
    • AKOS002264656
    • MDL: MFCD04426155
    • インチ: 1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24)
    • InChIKey: OLPPQDIVHUSKKX-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=NC(C2=CC=CC(OC)=C2)=CS1)=O

計算された属性

  • 精确分子量: 393.07832714g/mol
  • 同位素质量: 393.07832714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 607
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 117Ų

GSK-3β inhibitor 11 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AstaTech
F84675-5/MG
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
536731-65-4 95%
5mg
$101 2023-09-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
W424583-1ml
WAY-271413
536731-65-4 10mM in DMSO
1ml
¥567.90 2023-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T61809-500 mg
GSK-3β inhibitor 11
536731-65-4
500MG
¥15285.00 2023-03-10
Life Chemicals
F1211-0178-4mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
536731-65-4 90%+
4mg
$66.0 2023-05-17
AstaTech
F84675-25/MG
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
536731-65-4 95%
25mg
$333 2023-09-18
Life Chemicals
F1211-0178-50mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
536731-65-4 90%+
50mg
$160.0 2023-05-17
MedChemExpress
HY-148132-25mg
GSK-3β inhibitor 11
536731-65-4 98.02%
25mg
¥2800 2024-05-24
Life Chemicals
F1211-0178-5μmol
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
536731-65-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1211-0178-2mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
536731-65-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1211-0178-30mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
536731-65-4 90%+
30mg
$119.0 2023-05-17

GSK-3β inhibitor 11 関連文献

GSK-3β inhibitor 11に関する追加情報

Comprehensive Overview of GSK-3β inhibitor 11 (CAS No. 536731-65-4): Mechanism, Applications, and Research Insights

The GSK-3β inhibitor 11 (CAS No. 536731-65-4) is a highly selective small-molecule compound designed to target glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme implicated in numerous cellular processes, including metabolism, inflammation, and neurodegeneration. As a potent kinase inhibitor, this molecule has garnered significant attention in both academic and pharmaceutical research due to its potential therapeutic applications in diseases like Alzheimer's disease, diabetes, and cancer. Researchers are particularly interested in its ability to modulate Wnt/β-catenin signaling, a pathway frequently dysregulated in oncology and metabolic disorders.

In recent years, the demand for GSK-3β inhibitors has surged, driven by growing interest in neuroprotective agents and anti-inflammatory therapies. A common query among scientists is, "How does GSK-3β inhibitor 11 compare to other inhibitors like CHIR99021 or Tideglusib?" Studies suggest that GSK-3β inhibitor 11 offers superior selectivity and reduced off-target effects, making it a preferred tool compound for in vitro and in vivo studies. Its pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration, are also under active investigation.

The compound's chemical structure (CAS No. 536731-65-4) features a unique scaffold optimized for binding to the ATP pocket of GSK-3β, thereby inhibiting its activity. This mechanism is pivotal for researchers exploring tau protein phosphorylation in neurodegenerative models. Notably, GSK-3β inhibitor 11 has shown promise in preclinical studies for mitigating cognitive decline, aligning with the rising focus on brain health and aging-related research.

From an industrial perspective, GSK-3β inhibitor 11 is frequently cited in patents and publications related to drug discovery platforms. Its role in stem cell differentiation and tissue regeneration further expands its utility, particularly in regenerative medicine. A trending topic in forums is whether this inhibitor could synergize with CRISPR-based gene editing to enhance cellular reprogramming efficiency.

For laboratories handling GSK-3β inhibitor 11, proper storage conditions (e.g., -20°C, desiccated) and handling protocols are essential to maintain stability. The compound's IC50 values and solubility profiles are often discussed in technical datasheets, addressing frequent user questions like, "What solvent is best for reconstituting GSK-3β inhibitor 11?" (Answer: DMSO is commonly used).

In summary, GSK-3β inhibitor 11 (CAS No. 536731-65-4) represents a versatile research tool with broad implications across neuroscience, oncology, and metabolic disease research. Its mechanistic insights and therapeutic potential continue to fuel innovation, making it a staple in modern biomedical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:536731-65-4)GSK-3β inhibitor 11
A1031933
Purity:99%/99%/99%
はかる:25mg/50mg/100mg
Price ($):449.0/818.0/1362.0
atkchemica
(CAS:536731-65-4)GSK-3β inhibitor 11
CL2137
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry